molecular formula C7H6BrNO B8635169 6-Bromo-2,3-dihydro-1H-pyrrolizin-1-one

6-Bromo-2,3-dihydro-1H-pyrrolizin-1-one

Cat. No. B8635169
M. Wt: 200.03 g/mol
InChI Key: NXLZAEYWGSRNGH-UHFFFAOYSA-N
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Patent
US09056873B2

Procedure details

A mixture of 2,3-dihydro-1H-pyrrolizin-1-one (300 mg, 2.48 mmol) in THF (20 mL) was cooled to −10° C. in a brine bath. N-Bromosuccinimide (441 mg, 2.48 mmol) in THF (5 mL) was added dropwise, and the reaction mixture was stirred at −10° C. for 1 hour. The reaction was subsequently quenched with water (100 mL) and extracted with ethyl acetate (2×100 mL). The organic layers were combined and dried and to give the title compound, which was used without further purification (520 mg). 1H NMR (400 MHz, DMSO-d6) δ ppm 3.02-3.05 (m, 2H), 4.17-4.20 (m, 2H), 6.58 (d, J=4.40 Hz, 1H), 6.67 (d, J=3.90 Hz, 1H). ESI-MS m/z [M+H]+ calc'd for C7H6BrNO, 200. found, 200.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
441 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:9])[C:8]2[N:4]([CH:5]=[CH:6][CH:7]=2)[CH2:3][CH2:2]1.[Br:10]N1C(=O)CCC1=O>C1COCC1>[Br:10][C:6]1[CH:7]=[C:8]2[N:4]([CH2:3][CH2:2][C:1]2=[O:9])[CH:5]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C1(CCN2C=CC=C12)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
441 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at −10° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was subsequently quenched with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×100 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CN2CCC(C2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.